![molecular formula C19H15N3OS3 B2554660 2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 1903080-12-5](/img/structure/B2554660.png)

2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

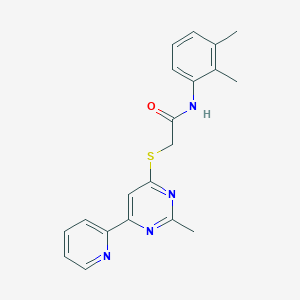

Description

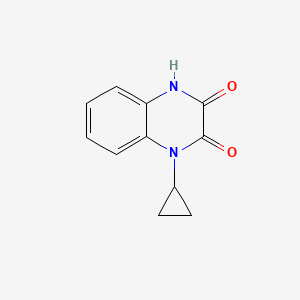

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using NMR (1H and 13C), HR-MS, and FT-IR spectroscopy . These techniques can provide detailed information about the molecular structure of the compound.Physical And Chemical Properties Analysis

Similar compounds have shown good thermal stability and electrochemical stability . They also exhibit green emission in solution and solid films due to the excited-state intramolecular proton transfer (ESIPT) characteristic .Scientific Research Applications

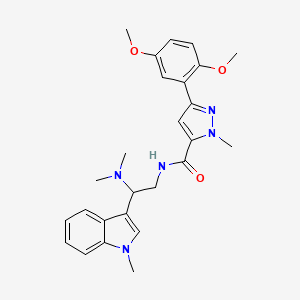

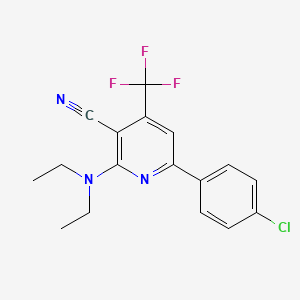

- Anticancer Potential : Researchers explore this compound’s ability to inhibit cancer cell growth. Its structural features may interact with specific cellular targets, making it a potential candidate for novel anticancer drugs .

- Kinase Inhibitor : The benzothiazole scaffold is known for its kinase inhibitory activity. Scientists investigate whether this compound can selectively inhibit specific kinases involved in disease pathways .

- Organic Semiconductors : The conjugated system in this compound suggests potential use as an organic semiconductor. Researchers study its electronic properties for applications in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .

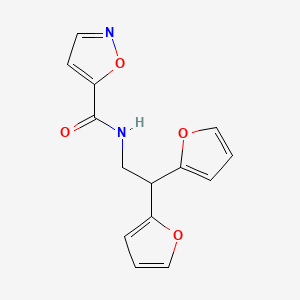

- Fluorescent Properties : The thiophene and benzothiazole moieties contribute to its fluorescence. Scientists explore its luminescent behavior for use in sensors, imaging agents, or optoelectronic devices .

- Metal Chelation : The sulfur atoms in the benzothiazole and thiophene rings can coordinate with metal ions. Researchers investigate its potential as a ligand in metal complexes for catalysis or bioinorganic applications .

- Chelating Agents for Heavy Metals : Given its sulfur-containing groups, this compound may act as a chelating agent for heavy metal ions in environmental remediation or water purification .

- Neuroprotective Effects : Some benzothiazole derivatives exhibit neuroprotective properties. Researchers explore whether this compound can mitigate oxidative stress or inflammation in neurodegenerative diseases .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Photophysics and Luminescent Materials

Coordination Chemistry and Metal Complexes

Environmental Science and Analytical Chemistry

Pharmacology and Neuroprotection

Future Directions

properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS3/c23-18(12-25-19-22-14-4-1-2-5-17(14)26-19)21-11-13-7-8-20-15(10-13)16-6-3-9-24-16/h1-10H,11-12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYXUYOZVCWVTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2554578.png)

![4,7,8-Trimethyl-2-(2-methylpropyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2554586.png)

![2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B2554593.png)

![N-(1-cyanocyclopentyl)-2-{4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}acetamide](/img/structure/B2554594.png)

![3-(4-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2554597.png)